molecular formula C17H19ClN2O2S B11364957 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B11364957
M. Wt: 350.9 g/mol
InChI Key: QBSBWUFSECSGDO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-thiophenecarboxylic acid with 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethanamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H19ClN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21)

InChI Key

QBSBWUFSECSGDO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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